molecular formula C11H10N4O4S B5214953 4-[(3-nitro-2-pyridinyl)amino]benzenesulfonamide

4-[(3-nitro-2-pyridinyl)amino]benzenesulfonamide

Cat. No. B5214953
M. Wt: 294.29 g/mol
InChI Key: ORZXNZPUHIVGAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-nitro-2-pyridinyl)amino]benzenesulfonamide, also known as N-(3-nitro-2-pyridinyl)-4-toluenesulfonamide (NPTS), is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been found to have various biochemical and physiological effects, making it a useful tool in many different areas of research.

Mechanism of Action

The mechanism of action of NPTS varies depending on its specific application. In the case of its use as a fluorescent probe, it binds to metal ions and undergoes a change in fluorescence intensity, allowing for their detection. As an inhibitor of carbonic anhydrase enzymes, it binds to the active site of the enzyme and prevents the conversion of carbon dioxide to bicarbonate ions. Its potential anticancer activity is thought to be due to its ability to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
NPTS has been found to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the induction of apoptosis in cancer cells, and the ability to act as a fluorescent probe for the detection of metal ions. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NPTS in lab experiments is its versatility, as it can be used in a range of different applications. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation is that it can be toxic to cells at higher concentrations, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of NPTS in scientific research. One area of interest is its potential as an anticancer agent, as it has shown promising results in vitro. It could also be further developed as a biosensor for the detection of various analytes, or as a fluorescent probe for the detection of specific metal ions. Additionally, further research could be done to explore its anti-inflammatory and antioxidant properties, and its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of NPTS involves the reaction of 3-nitropyridine-2-amine with 4-toluenesulfonyl chloride in the presence of a base such as triethylamine. This results in the formation of NPTS as a yellow solid, which is then purified using recrystallization.

Scientific Research Applications

NPTS has been used in a wide range of scientific research applications, including as a fluorescent probe for the detection of metal ions, as an inhibitor of carbonic anhydrase enzymes, and as a potential anticancer agent. It has also been used in the development of biosensors for the detection of various analytes.

properties

IUPAC Name

4-[(3-nitropyridin-2-yl)amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4S/c12-20(18,19)9-5-3-8(4-6-9)14-11-10(15(16)17)2-1-7-13-11/h1-7H,(H,13,14)(H2,12,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZXNZPUHIVGAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Nitro-pyridin-2-ylamino)-benzenesulfonamide

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